REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1.[Cl-].[C:18]([O:27][CH3:28])(=[O:26])[CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-])=[O:24].C(Cl)(=O)C(Cl)=O.C(OC)(=O)CCCCC([O-])=O>[N+](C1C=CC=CC=1)([O-])=O.C(Cl)Cl>[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([C:23](=[O:24])[CH2:22][CH2:21][CH2:20][CH2:19][C:18]([O:27][CH3:28])=[O:26])[CH:11]=[CH:10]2 |f:0.1.2.3,5.6|
|
Name
|
|
Quantity
|
6.32 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
monomethyl adipate chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCC(=O)[O-])(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5.85 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)[O-])(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chilled with an ice bath
|
Type
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CUSTOM
|
Details
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the reaction for 6 hours
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
evaporating methylene chloride and excessive oxalyl chloride under a reduced pressure)
|
Type
|
ADDITION
|
Details
|
was gradually added
|
Type
|
CUSTOM
|
Details
|
(for 15 hours)
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the organic solvent and nitrobenzene under a reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(CCCCC(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |